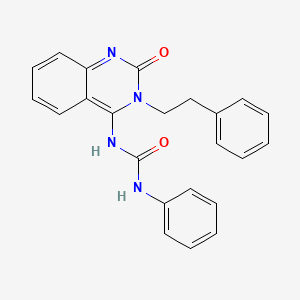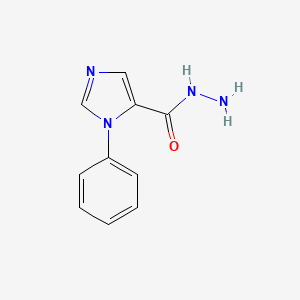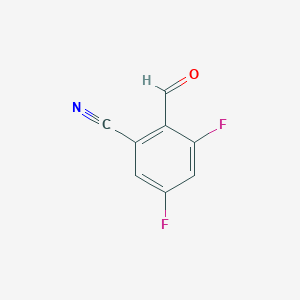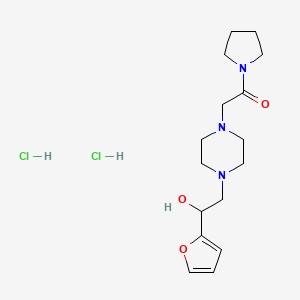
N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features an imidazolidine ring, which is a saturated five-membered ring with two nitrogen atoms and three carbon atoms. The benzyl group indicates a substitution pattern where a methyl (CH3) group is attached to a benzene ring .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds structurally related to N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide has focused on their synthesis and reactivity. For example, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into various derivatives through electrophilic substitution reactions, such as nitration and bromination. This study illustrates the reactivity of furan-containing carboxamides and their potential for creating diverse chemical entities (Aleksandrov & El’chaninov, 2017).
Potential Biological Activities
Compounds related to this compound have been explored for various biological activities. For instance, the synthesis and evaluation of furan-amidine analogues as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment, were reported by Alnabulsi et al. (2018). This study demonstrates the exploration of furan derivatives for potential therapeutic applications (Alnabulsi et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of benzimidazole carboxamide derivatives have been investigated, suggesting the potential of similar compounds for pharmaceutical applications. Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities, highlighting the significance of structural modifications on biological activities (Sindhe et al., 2016).
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-16-6-7-18(14)15(20)17-9-11-1-3-12(4-2-11)13-5-8-21-10-13/h1-5,8,10H,6-7,9H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIABSFLOKALCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)




![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)





